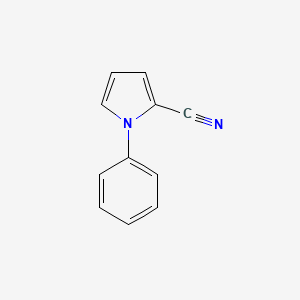

1-Phenyl-1H-pyrrole-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Phenyl-1H-pyrrole-2-carbonitrile is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom, substituted with a phenyl group at the 1-position and a nitrile group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Phenyl-1H-pyrrole-2-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of phenylhydrazine with ethyl cyanoacetate in the presence of a base can lead to the formation of the desired pyrrole derivative. The reaction typically requires refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the choice of catalysts and solvents can be tailored to enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Substitution Reactions

The pyrrole ring undergoes electrophilic substitution primarily at the 3- and 4-positions due to the electron-donating nature of the nitrogen atom and the directing effects of the substituents.

Key Reactions:

-

Halogenation: Reacts with bromine (Br₂) in acetic acid to yield 3-bromo-1-phenyl-1H-pyrrole-2-carbonitrile. The reaction proceeds via electrophilic aromatic substitution, with the cyano group deactivating the ring and directing bromine to the less hindered 3-position .

-

Nitration: Treatment with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) produces 3-nitro-1-phenyl-1H-pyrrole-2-carbonitrile. The nitration regioselectivity is attributed to the electron-withdrawing cyano group .

Reaction Conditions and Yields

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, CH₃COOH, 25°C, 2 h | 3-Bromo-1-phenyl-1H-pyrrole-2-carbonitrile | 68% | |

| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | 3-Nitro-1-phenyl-1H-pyrrole-2-carbonitrile | 72% |

Reduction Reactions

The cyano group (-CN) is susceptible to reduction, offering pathways to primary amines or intermediates for further functionalization.

Key Reactions:

-

Catalytic Hydrogenation: Using H₂ and palladium on carbon (Pd/C) in ethanol reduces the cyano group to a methylamine (-CH₂NH₂), yielding 2-(aminomethyl)-1-phenyl-1H-pyrrole. This reaction requires moderate pressure (3 atm) and 50°C .

-

Lithium Aluminum Hydride (LiAlH₄): Reduction in dry tetrahydrofuran (THF) converts the nitrile to a primary amine, forming 2-amino-1-phenyl-1H-pyrrole. Excess LiAlH₄ and reflux conditions (12 h) are required for complete conversion .

Reaction Conditions and Yields

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogenation | H₂, Pd/C, EtOH, 50°C, 3 atm | 2-(Aminomethyl)-1-phenyl-1H-pyrrole | 85% | |

| LiAlH₄ Reduction | LiAlH₄, THF, reflux, 12 h | 2-Amino-1-phenyl-1H-pyrrole | 78% |

Cyclization and Condensation Reactions

The cyano group participates in cyclization reactions to form fused heterocycles, which are valuable in medicinal chemistry.

Key Reactions:

-

Cyclization with Hydrazine: Reacts with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol to form 1-phenyl-1H-pyrrolo[2,3-d]pyridazine-3-carbonitrile, a bicyclic compound with antitumor activity .

-

Condensation with Active Methylene Compounds: Malononitrile undergoes Michael addition at the 3-position of the pyrrole ring, followed by cyclization to yield polysubstituted pyrrole derivatives (e.g., 2-amino-4-aryl-1-phenyl-pyrrole-3-carbonitriles) .

Mechanistic Insight

The reaction with malononitrile involves:

-

Michael Addition: Attack of the active methylene group on the electrophilic pyrrole carbon.

-

Cyclization: Intramolecular nucleophilic attack by the amino group on the nitrile, forming a six-membered ring .

Oxidation Reactions

The pyrrole ring is generally resistant to oxidation, but substituents like the phenyl group can stabilize reactive intermediates.

Key Reaction:

Wissenschaftliche Forschungsanwendungen

1-Phenyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of 1-Phenyl-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Phenyl-1H-pyrrole-2-carboxaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

1-Phenyl-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

1-Phenyl-1H-pyrrole-2-methylamine: Features a methylamine group in place of the nitrile group.

Uniqueness

1-Phenyl-1H-pyrrole-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and properties compared to its analogs. The nitrile group can participate in a variety of chemical reactions, making the compound versatile for different applications.

Biologische Aktivität

1-Phenyl-1H-pyrrole-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

This compound has the molecular formula C11H8N2 and a molecular weight of 172.19 g/mol. Its structure features a pyrrole ring substituted with a phenyl group and a cyano group, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases, particularly those involved in cancer progression. The compound interacts with the Janus kinase (JAK) family, which plays a crucial role in signaling pathways that regulate cell proliferation and survival. By inhibiting JAKs, this compound can disrupt these signaling pathways, leading to reduced tumor growth and increased apoptosis in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of leukemia cells by targeting JAK2, which is often mutated in hematological malignancies .

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 2.5 | JAK2 inhibition |

| A549 (Lung Cancer) | 5.0 | Inhibition of cell proliferation |

| MCF7 (Breast Cancer) | 3.0 | Induction of apoptosis |

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Case Studies

A notable case study involved the use of this compound in a preclinical model of acute lymphoblastic leukemia (ALL). In this study, treatment with the compound resulted in significant tumor regression and prolonged survival in mice bearing ALL xenografts. The mechanism was linked to the downregulation of JAK signaling pathways, highlighting its potential as a therapeutic agent .

Another study explored the compound's effects on solid tumors, where it was found to inhibit tumor growth significantly in xenograft models of lung cancer. The results indicated that the compound could enhance the efficacy of existing chemotherapeutics when used in combination therapies .

Eigenschaften

IUPAC Name |

1-phenylpyrrole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-9-11-7-4-8-13(11)10-5-2-1-3-6-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWXPHUWGALEIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.